A Technical Guide to Determining the Organic Solvent Solubility Profile of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine Dihydrochloride
A Technical Guide to Determining the Organic Solvent Solubility Profile of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine Dihydrochloride
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Executive Summary
The development of small-molecule drug candidates frequently involves handling salt forms to optimize properties such as stability and aqueous solubility. However, for synthetic chemistry, purification, and the formulation of non-aqueous delivery systems, a thorough understanding of a compound's solubility in organic solvents is paramount. This guide provides a comprehensive framework for characterizing the solubility of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride, a molecule combining a polar piperazine ring, a heterocyclic oxadiazole core, and the highly ionic nature of a dihydrochloride salt.[1][2] Due to the absence of published empirical data for this specific molecule, this document outlines a strategic, first-principles approach. We will delve into the physicochemical drivers governing its solubility, present a tiered experimental workflow from rapid screening to definitive thermodynamic assessment, and provide detailed, field-proven protocols. The objective is to equip researchers with the rationale and methodology to generate a robust and reliable organic solvent solubility profile, a critical dataset for process development and formulation.
The Physicochemical Challenge: Analyzing the Molecule
Understanding the solubility of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride requires a structural deconstruction to anticipate its behavior in different solvent environments. The molecule's character is dominated by the inherent conflict between its organic scaffold and its ionic salt form.
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The Piperazine Moiety: As a diamine, the piperazine ring is a key driver of polarity.[3] In its neutral (free base) form, it is a weak base that is freely soluble in water but has limited solubility in non-polar solvents like diethyl ether.[4][5]
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The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is generally stable and contributes to the molecule's overall chemical properties.[6] While some oxadiazole derivatives are designed for enhanced solubility, the ring itself is an electron-deficient system that can participate in various non-covalent interactions.[6][7]
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The Dihydrochloride Salt Form: This is the most critical factor for organic solvent solubility. The presence of two protonated amine centers (on the piperazine ring) and two chloride counter-ions imparts significant ionic character and a high crystal lattice energy. This structure is highly polar, predicting excellent solubility in polar protic solvents (e.g., water, methanol) where ion-dipole interactions and hydrogen bonding can effectively solvate the ions. Conversely, it is expected to be poorly soluble in non-polar or weakly polar aprotic solvents that cannot overcome the energetic barrier of breaking the crystal lattice.[8][9]
The primary challenge in dissolving this compound in many organic solvents is that the solvent must possess sufficient polarity to disrupt the strong electrostatic interactions of the salt's crystal lattice. Furthermore, a critical phenomenon to monitor is disproportionation , where the salt converts to the less polar, and potentially more organic-soluble, free base, especially in the presence of any basic impurities or under certain pH conditions.[10]
A Strategic Framework for Solubility Assessment
A systematic, tiered approach is recommended to efficiently and accurately build the solubility profile. This strategy progresses from rapid, resource-sparing screening to a more labor-intensive, precise determination of thermodynamic solubility for key solvents.
Caption: A tiered workflow for solubility assessment.
This workflow ensures that effort is concentrated on the most relevant solvents while providing a comprehensive understanding that includes not just the solubility value but also the solid-state behavior of the material.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating controls and characterization steps to ensure the integrity of the data.
Protocol: Kinetic Solubility Assessment via Turbidimetry
This high-throughput method is ideal for the initial screening in Tier 1 to rank-order solvents. It measures the concentration at which the compound precipitates from a stock solution, providing a measure of kinetic solubility.[10]
Objective: To rapidly assess solubility in a wide range of solvents.
Methodology:
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Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a universal, high-solubility solvent (e.g., 10-20 mg/mL in DMSO or water).
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Plate Preparation: In a 96-well microplate, dispense the organic solvents to be tested.
-
Compound Addition: Use an automated liquid handler to add small, incremental volumes of the stock solution to the organic solvents.
-
Turbidity Measurement: After each addition and a brief mixing period, measure the optical density or light scattering of each well using a plate reader.
-
Data Analysis: The concentration at which a sharp increase in turbidity is observed is recorded as the kinetic solubility. This reflects the point of precipitation.
Causality and Controls:
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Why DMSO? DMSO is a powerful polar aprotic solvent capable of dissolving many organic salts. However, its presence can create artifacts; results should be considered relative and not absolute thermodynamic values.
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Control: Wells containing only the organic solvent and equivalent additions of DMSO (without the compound) must be run in parallel to correct for any solvent-DMSO miscibility issues.
Protocol: Thermodynamic Solubility by Equilibrium Shake-Flask Method
This is the gold-standard method for determining the true equilibrium solubility, forming the core of Tier 2 analysis.[10][11]
Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.
Methodology:
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Sample Preparation: Add an excess amount of solid 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. Equilibration time is critical; for crystalline salts, 24-72 hours is a typical starting point.[10]
-
Sample Separation: Cease agitation and allow the suspension to settle. To separate the saturated liquid phase from the excess solid, centrifuge the vial.
-
Supernatant Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilution and Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated, stability-indicating analytical method, typically HPLC-UV.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.
Causality and Controls:
-
Why 24-72 hours? This duration is often sufficient for the dissolution process to reach equilibrium. Preliminary time-point experiments (e.g., sampling at 12, 24, 48, and 72 hours) should be conducted for a new system to confirm that the concentration has plateaued.
-
Self-Validation: The continued presence of solid material at the end of the experiment validates that saturation was achieved.
Protocol: Solid-State Analysis of Equilibrated Solids
This Tier 3 analysis is crucial for ensuring the trustworthiness of the solubility data. It verifies what solid form was in equilibrium with the saturated solution.[10]
Objective: To confirm the physical form (e.g., original salt, free base, solvate) of the compound after the equilibration period.
Methodology:
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Solid Recovery: After removing the supernatant for concentration analysis (Protocol 4.2), carefully recover the remaining solid from the vial.
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Drying: Gently dry the solid under vacuum at ambient temperature to remove residual solvent without inducing a phase change.
-
Analysis: Analyze the recovered solid using one or more of the following techniques:
-
X-Ray Powder Diffraction (XRPD): The most definitive method. Compare the diffraction pattern of the recovered solid to that of the original starting material and the free base (if available).
-
Differential Scanning Calorimetry (DSC): Compare the melting point and other thermal events of the recovered solid to the reference standards.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method to check for major functional group changes that would indicate conversion from the salt to the free base.
-
Causality and Interpretation:
-
If the XRPD pattern of the recovered solid matches the original dihydrochloride salt, the measured solubility is that of the salt.
-
If the pattern matches that of the free base, the salt has disproportionated, and the measured concentration reflects the solubility of the free base in that specific medium.
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The appearance of a new, unique pattern may indicate the formation of a solvate or a different polymorph.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent classes.
Table 1: Solubility Profile of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine Dihydrochloride
| Solvent Class | Solvent | Dielectric Constant (ε) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (mg/mL @ 25°C) | Solid Form Post-Equilibration |
| Polar Protic | Water | 80.1 | > 2000 | To be determined | To be determined |
| Methanol (MeOH) | 32.7 | > 2000 | To be determined | To be determined | |
| Ethanol (EtOH) | 24.5 | To be determined | To be determined | To be determined | |
| Polar Aprotic | DMSO | 46.7 | > 2000 | To be determined | To be determined |
| Acetonitrile (ACN) | 37.5 | To be determined | To be determined | To be determined | |
| Acetone | 20.7 | To be determined | To be determined | To be determined | |
| Weakly Polar | Dichloromethane (DCM) | 9.1 | < 50 | To be determined | To be determined |
| Tetrahydrofuran (THF) | 7.6 | < 50 | To be determined | To be determined | |
| Non-Polar | Toluene | 2.4 | < 10 | To be determined | To be determined |
| Heptane | 1.9 | < 10 | To be determined | To be determined |
Interpreting the Results:
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High Solubility (>10 mg/mL): Expected in highly polar, protic solvents like water and methanol.
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Moderate Solubility (1-10 mg/mL): May be observed in polar aprotic solvents like DMSO, where strong dipole moments can solvate the ions.
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Poor to Insoluble (<1 mg/mL): Expected in weakly polar and non-polar solvents (DCM, Toluene, Heptane) that lack the ability to overcome the salt's lattice energy.
Advanced Considerations and Troubleshooting
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Conversion to Free Amine: If solubility is poor in a desired organic solvent for a reaction, the most common and effective strategy is to convert the hydrochloride salt to its corresponding free amine.[8] This is typically done by suspending the salt in a solvent like DCM and adding a tertiary amine base (e.g., triethylamine). The resulting free amine is significantly less polar and more soluble in a wider range of organic solvents.[8]
Caption: Key equilibria for a dihydrochloride salt in solution.
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Hygroscopicity: Piperazine and its salts can be hygroscopic, readily absorbing water from the atmosphere.[3][4] All experiments should be conducted using anhydrous solvents and under a dry atmosphere (e.g., nitrogen or argon) where possible to ensure reproducibility.
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Common-Ion Effect: In aqueous media or in the presence of other chloride sources, the solubility of a hydrochloride salt can be suppressed.[12][13] While less common in purely organic systems, it is a factor to consider if mixed solvent systems are used.
Conclusion
The solubility profile of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride in organic solvents is dictated primarily by its ionic salt character. A high solubility is anticipated only in the most polar solvents capable of solvating dissociated ions. For practical applications in synthesis and formulation in less polar media, conversion to the free base is likely a necessary strategy. The tiered experimental framework presented here, combining rapid screening with rigorous thermodynamic and solid-state analysis, provides a robust pathway for generating a definitive and reliable solubility profile, enabling informed decisions in the drug development pipeline.
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